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molecular formula C11H7ClN4 B8339541 4-(1H-1,2,4-triazole-1-yl)-7-chloro-quinoline

4-(1H-1,2,4-triazole-1-yl)-7-chloro-quinoline

Cat. No. B8339541
M. Wt: 230.65 g/mol
InChI Key: RNMTYYWPUNMKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05830903

Procedure details

1.98 g of 4,7-dichloro-quinoline and 1.38 g of 1H-1,2,4-triazole are reacted in 10 ml of dimethyl formamide and worked up as described in Example 1. 2.6 g of 4-(1H-1,2,4-triazole-1-yl)-7-chloro-quinoline (Substance 2) are obtained.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1>CN(C)C=O>[N:13]1([C:2]2[C:11]3[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=3)[N:5]=[CH:4][CH:3]=2)[CH:17]=[N:16][CH:15]=[N:14]1

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)Cl
Name
Quantity
1.38 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(N=CN=C1)C1=CC=NC2=CC(=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 112.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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